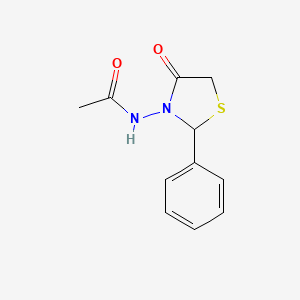

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide

Description

Properties

CAS No. |

646534-27-2 |

|---|---|

Molecular Formula |

C11H12N2O2S |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide |

InChI |

InChI=1S/C11H12N2O2S/c1-8(14)12-13-10(15)7-16-11(13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,12,14) |

InChI Key |

VFELCNSEMHLMLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NN1C(SCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acyl Thioureas

This method involves the cyclization of acyl thioureas with appropriate hydrazides. The process generally includes:

Reactants : N-substituted hydrazides and mercaptoacetic acid.

-

- Dissolve the hydrazide in dioxane.

- Add mercaptoacetic acid dropwise while stirring.

- Maintain the reaction mixture at room temperature for several hours.

- Monitor the progress using thin-layer chromatography (TLC).

- Purify the final product through recrystallization.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient approach to preparing thiazolidinones, including N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide.

- Procedure :

- Combine aromatic amines with mercaptoacetic acid in a microwave reactor.

- Optimize reaction time and temperature to enhance yield.

This method significantly reduces reaction times compared to conventional heating methods.

Conventional Heating Method

A traditional approach involves heating reactants under reflux conditions.

Reactants : N-substituted hydrazides and mercaptoacetic acid.

-

- Mix the reactants in a suitable solvent such as ethanol or dioxane.

- Reflux the mixture for several hours while stirring.

- Allow the solution to cool and then filter to obtain the solid product.

- Recrystallize from an appropriate solvent to purify.

Alternative Synthesis Approaches

Research indicates other synthetic routes that involve different starting materials or conditions:

- Condensation Reactions : Utilizing various carboxylic acids or their derivatives with hydrazides can yield thiazolidinone derivatives through condensation reactions.

The synthesized this compound is characterized using various analytical techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | To determine molecular structure and purity |

| Mass Spectrometry (MS) | To confirm molecular weight |

| Infrared Spectroscopy (IR) | To identify functional groups |

Studies have shown that derivatives of this compound exhibit significant biological activities. For instance:

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| This compound | Antimicrobial | 15 |

| N-(4-Oxo-2-(3-nitrophenyl)-1,3-thiazolidin-3-yl)acetamide | Anticancer | 25 |

These findings suggest that modifications to the thiazolidinone structure can enhance biological activity or alter pharmacokinetic properties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amide group and thiazolidinone ring participate in nucleophilic substitutions. For example:

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 4-oxo-2-phenylthiazolidine-3-carboxylic acid and acetamide .

-

Ring-Opening Reactions : Thiazolidinone rings react with nucleophiles (e.g., amines) at the C=O or C=S positions, forming open-chain intermediates that re-cyclize under specific conditions .

Key Reaction Pathway :

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

With Hydrazides : Reacts with substituted hydrazides in dioxane under catalytic conditions to form pyrazoline or triazole derivatives .

-

Mercaptoacetic Acid : Cyclocondensation yields thiazolidinone analogs with enhanced bioactivity .

Example Synthesis (Source 4):

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| N-Substituted hydrazide + Mercaptoacetic acid | 1,4-dioxane, 6h, RT | 2,3-Disubstituted thiazolidin-4-one | 69–87% |

Acylation and Alkylation

The N-acetamide group undergoes acylation/alkylation to modify pharmacological properties:

-

Benzoylation : Treatment with benzoyl chloride forms N-benzoyl derivatives, enhancing anticancer activity .

-

Methylation : Alkylation at the thiazolidinone nitrogen improves metabolic stability.

Notable Modification (Source 4):

Acid-Base Reactions

The thiazolidinone ring exhibits pH-dependent tautomerism:

-

Protonation : At acidic pH, the lactam oxygen is protonated, increasing electrophilicity at C4.

-

Deprotonation : Basic conditions deprotonate the NH group, facilitating nucleophilic attacks .

Tautomeric Equilibrium :

Interaction with Biological Targets

Reactivity translates to enzyme inhibition:

-

NAD+ Binding : The thiazolidinone ring forms hydrogen bonds with NAD+ cofactors in microbial enzymes, disrupting redox pathways .

-

Kinase Inhibition : Aryl substituents engage in hydrophobic interactions with ATP-binding pockets (e.g., Tyr158, Ile215 residues) .

Docking Study Results (Source 2):

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Mycobacterial enzyme | -8.2 | H-bond (Tyr158), π-stacking (Phe149) |

Oxidation and Reduction

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide derivatives is their antimicrobial activity. Studies have demonstrated that these compounds exhibit significant efficacy against a range of pathogens, including bacteria and fungi.

Key Findings:

- Antituberculosis Activity : A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis strain H37Rv. Notably, one compound showed 98% inhibition at a concentration of 6.25 μg/mL, indicating strong antimycobacterial potential .

- Broad-Spectrum Antimicrobial Effects : Research has indicated that thiazolidinone derivatives possess activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole exhibited potent antibacterial and antifungal properties .

Anticancer Properties

This compound has also been investigated for its anticancer properties. The compound and its derivatives have shown promise in inhibiting the proliferation of cancer cells.

Research Highlights:

- Cytotoxicity Against Cancer Cell Lines : Several studies have reported the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, including colon adenocarcinoma and gastric cancer cells. These compounds have been noted for their ability to induce apoptosis in cancer cells while sparing normal cells .

Antiulcer Activity

In addition to antimicrobial and anticancer applications, this compound has been evaluated for antiulcer properties.

Experimental Evidence:

- Ethanol-Induced Gastric Ulcers : In animal models, certain derivatives demonstrated significant protective effects against ethanol-induced gastric lesions. One compound was comparable to the standard antiulcer drug lansoprazole at a dose of 300 mg/kg .

Structure-Bioactivity Relationship

The biological activity of this compound is influenced by its chemical structure. Modifications to the phenyl ring or substitutions at various positions on the thiazolidinone framework can enhance or diminish its pharmacological effects.

Summary Table of Biological Activities

| Activity | Target Pathogen/Cancer Type | Efficacy |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 98% inhibition at 6.25 μg/mL |

| Anticancer | Colon adenocarcinoma, gastric cancer | Induces apoptosis in cancer cells |

| Antiulcer | Ethanol-induced gastric ulcers | Comparable efficacy to lansoprazole |

Mechanism of Action

The mechanism of action of N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but docking studies have shown promising interactions with various enzymes and proteins .

Comparison with Similar Compounds

Thiazolidinone derivatives are structurally diverse, with variations in substituents and appended moieties significantly influencing their physicochemical and biological properties. Below is a detailed comparison of N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide with key analogues:

Structural Modifications and Physicochemical Properties

Key Observations :

- Thioxo vs.

- Substituent Effects : Halogenated or methoxy groups (e.g., 2,4-dichlorophenyl) increase hydrophobicity and membrane permeability .

- Appended Moieties: Benzimidazole or quinoxaline derivatives (e.g., ) improve DNA intercalation but complicate synthesis .

Key Trends :

- Antimicrobial Activity : Halogenation (Cl, F) and electron-withdrawing groups (CN) enhance potency .

- Enzyme Inhibition : Bulky substituents (e.g., benzimidazole) improve target selectivity but increase toxicity .

- Anticancer Potential: Sulfonyl and imino groups () promote apoptosis via ROS generation .

Biological Activity

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered ring structure containing sulfur and nitrogen atoms, which contribute to its chemical reactivity and biological efficacy. Research indicates that it exhibits significant antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound can be structurally represented as follows:

The compound's thiazolidine ring is known for its ability to interact with various biological targets, making it a candidate for drug development. The presence of the phenyl group enhances its interaction with biological targets compared to other similar compounds, influencing both its chemical reactivity and biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have evaluated its effectiveness against both bacterial and fungal species. For instance, a series of synthesized compounds including derivatives of thiazolidinones were tested against eight bacterial and eight fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives were found to be in the range of 10.7–21.4 μmol/mL .

| Compound | MIC (μmol/mL) | Activity Type |

|---|---|---|

| 4d | 10.7–21.4 | Bacterial |

| 4p | Not specified | Antifungal |

| 3h | Not specified | Antifungal |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in human colon adenocarcinoma cells (HT29). The mechanism appears to involve the inhibition of specific cell cycle proteins, leading to G2/M phase arrest and subsequent apoptosis .

In one study, derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines with notable IC50 values indicating strong antiproliferative activity:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 9 | 1.61 | HT29 |

| 10 | 1.98 | Various cancer cells |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This mechanism makes it a potential candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Evaluation : A study synthesized various thiazolidine derivatives and tested them against clinical isolates of bacteria and fungi, finding that some compounds exhibited superior antimicrobial activity compared to standard antibiotics .

- Cytotoxicity Studies : Research on the cytotoxic effects of thiazolidine derivatives on cancer cell lines demonstrated significant growth inhibition, suggesting their potential as anticancer agents .

- Mechanistic Insights : Molecular docking studies have been performed to elucidate the interactions between this compound and target proteins associated with disease processes, providing insights into its mechanism of action .

Q & A

Q. How can synergistic effects with existing antibiotics be quantified?

- Methodology : Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For instance, combining a thiazolidinone derivative with meropenem reduced the FIC index to 0.5, indicating synergy against MBL-producing bacteria .

- Statistical Tools : Use Combenefit software to visualize synergy/additive/antagonistic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.